molecular formula C15H13BrN4O B5748856 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole

Cat. No.: B5748856
M. Wt: 345.19 g/mol
InChI Key: IHDBDFSDQGJURD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a methylphenoxy group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 4-methylphenol as the primary starting materials.

    Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium azide to form 4-bromobenzyl azide.

    Cyclization: The 4-bromobenzyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring, resulting in 1-(4-bromophenyl)-1H-tetrazole.

    Etherification: The final step involves the reaction of 1-(4-bromophenyl)-1H-tetrazole with 4-methylphenol in the presence of a base to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the phenoxy group allows for coupling reactions with other aromatic compounds, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include sodium azide, bases (e.g., sodium hydroxide), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and phenoxy groups may interact with enzymes or receptors, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with an ethoxy group instead of a methyl group.

    1-(4-Bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with a methoxy group instead of a methyl group.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-11-2-8-14(9-3-11)21-10-15-17-18-19-20(15)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDBDFSDQGJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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